Synthetic strategies employed for similar 1,4-benzodiazepines could potentially be adapted for the synthesis of this compound. [, , , , ]
Molecular Structure Analysis
Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling could be employed to elucidate its three-dimensional structure and conformational preferences. [, , , , , ]
Mechanism of Action
Depending on its biological activity, various in vitro and in vivo assays could be used to investigate its mechanism of action. [, , , ]
Physical and Chemical Properties Analysis
Determining properties like solubility, melting point, lipophilicity, and stability is crucial for understanding its behavior in different environments and for formulation development. [, , ]
Compound Description: This compound is a benzodiazepine derivative. The diazepine ring in this compound adopts a conformation halfway between a distorted boat and a distorted sofa. The furoylaminomethyl side chain is in an extended conformation placing the furan ring nearly parallel to the benzo part of the benzodiazepine ring. Two intramolecular hydrogen bonds to the Cl- anion stabilize the observed conformation. []
Compound Description: This compound belongs to the benzodiazepine class and exhibits α-opioid agonistic activity. Structurally, its seven-membered diazepine ring adopts a boat conformation. Notably, the basic nitrogen of the diazepine ring and the amidic nitrogen form intramolecular hydrogen bonds with the chloride anion. []
Compound Description: This class of compounds encompasses a range of benzodiazepine derivatives. Studies using lanthanide shift reagent (LSR)/1H NMR indicate that these compounds exist in CDCl3 solution as two rapidly interconverting pseudo-boat conformers at room temperature. []
Compound Description: This compound is a pyrimido[4,5-b][1,4]benzodiazepine derivative, characterized by the fusion of a pyrimidine ring to the benzodiazepine core. This compound displays a moderate affinity for central benzodiazepine receptors (CBDR). []
Compound Description: This tricyclic compound is formed in low yield in the reaction between o-lithio-N-(o-lithiobenzyl)aniline and dichloro(phenyl) arsine. []
Compound Description: This compound is a benzodiazepine derivative where the substituent at position 2 of the benzodiazepine ring is axially oriented. []
Compound Description: This bicyclic compound serves as an intermediate in the synthesis of 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. Under specific conditions, it can undergo isomerization to form the more thermodynamically stable 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. [, ]
Compound Description: This series of benzodiazepine derivatives are notable for their pronounced analgesic activity. Specifically, the 3-fluorobenzylidene derivatives within this series have been found to exhibit affinity for TSPO receptors, with the position of the fluorine atom in the benzylidene fragment influencing the binding affinity. []
Compound Description: This compound acts as an activator of the human ether-a-go-go-related gene (hERG) channel. Its mechanism of action is thought to involve binding to a site distinct from the outer vestibule/pore entrance of the hERG channel and potentially modulating the selectivity filter. []
Compound Description: This compound acts as a CCK-A antagonist, indicating its potential in influencing gastrointestinal and central nervous system functions. []
1H‐1,4‐Diazepines
Compound Description: These compounds represent a broad class of heterocyclic compounds with a seven-membered ring containing two nitrogen atoms. They often exhibit diverse biological activities. []
Compound Description: These compounds represent a subclass of dihydrodiazepinium salts characterized by phenyl substituents at the 1 and 4 positions and methyl groups at the 5 and 7 positions of the diazepinium ring. Studies have shown that bromination of these salts typically results in substitution at the para position of the phenyl rings. []
Compound Description: This compound is formed as a dicycloadduct through the condensation reaction of mesitonitrile oxide with 1,7-dimethyl-5-phenyl-2,3-dihydro-1H-1,4-diazepine. Its structure and stereochemistry were determined via X-ray crystallographic analysis. []
2,3-dihydro-1H-1,4-diazepinium perchlorates
Compound Description: This class of compounds consists of 2,3-dihydro-1H-1,4-diazepine rings with a positive charge and a perchlorate anion. Nuclear magnetic resonance (NMR) studies indicate that these molecules typically adopt a half-chair conformation at room temperature, rapidly interconverting between different conformations. []
1,4,5,7-tetramethyl-2,3-dihydro-1H-1,4-diazepine
Compound Description: This compound is a derivative of 2,3-dihydro-1H-1,4-diazepine, characterized by methyl substitutions at the 1, 4, 5, and 7 positions. Studies have revealed its high reactivity towards electrophilic substitution at the 6-position. []
Compound Description: These compounds represent a class of heterocyclic compounds characterized by a pyrimido[4,5-b][1,4]diazepine core structure. The synthesis of these compounds involves a multi-step process using readily available starting materials. []
6-Phenyl-2,3-dihydro-1,4-diazepinium salts
Compound Description: This class of compounds, characterized by a phenyl substituent at the 6-position of the diazepinium ring, exhibits interesting electronic properties. The electron-rich dihydrodiazepinium cation significantly enhances the reactivity of the 6-phenyl group towards electrophilic substitution reactions, making it a potential target for further derivatization. []
1-[(p-substituted)phenyl]-3a-[(o- and p-substituted)-phenyl]-5-chloro-9-methylthio-10,3a-dihydro-[1,2,4]-oxadiazolo[2,3-b][1,4]benzodiazepines
Compound Description: This series of compounds represents a novel group of benzodiazepine derivatives. They are synthesized by condensing 2-methylthio-5-[(o- and p-substituted)phenyl]-3H-7-chloro-[1,4]benzodiazepine with benzohydroxamoyl chloride in triethylamine to generate benzonitrile oxide in situ. Their structures have been meticulously characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. []
Compound Description: This compound is a key intermediate in the synthesis of several bioactive compounds, particularly those exhibiting anticancer properties. Its synthesis typically involves a multi-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene. []
Compound Description: This compound is structurally analogous to clotiazepam, a full agonist at the GABA receptor. Crystallographic studies have shown that it crystallizes in the monoclinic P21/c space group. Its structure features a seven-membered diazepine ring with approximate mirror plane symmetry, a planar thieno ring, and a planar phenyl ring, with the latter two rings positioned nearly perpendicular to each other. []
Compound Description: This compound is synthesized via the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 4-(2,2-dicyanovinyl)benzonitrile. It crystallizes in the triclinic P-1 space group, and its structure has been confirmed by X-ray crystallography. []
Compound Description: This class of compounds are benzodiazepine derivatives and are considered prominent structures in medicinal chemistry, known for their diverse range of biological activities and therapeutic applications. []
5,7-Diphenyl-2,3-dihydrodiazepinium Salts
Compound Description: These compounds are a class of dihydrodiazepinium salts characterized by the presence of phenyl substituents at both the 5- and 7-positions of the diazepine ring. They exhibit interesting electronic properties due to the conjugation between the phenyl rings and the diazepine ring system. The presence of the phenyl rings also influences their reactivity towards electrophilic substitution. []
2,3,4,5‐Tetrahydro‐1H‐l,3diazepin‐2,4,5‐trionen
Compound Description: These compounds, classified as 2,3,4,5-tetrahydro-1H-1,3-diazepine-2,4,5-triones, are synthesized via the H⊕-catalyzed reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with either arylisocyanates or di-p-tolylcarbodiimide. Their structural verification involves alkaline hydrolysis and condensation reactions with aniline. []
Compound Description: This compound, an ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo [b] azepine-4-carboxylate derivative, is synthesized via either BECKMANN or SCHMIDT rearrangement of ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate. []
Compound Description: This benzodiazepine derivative undergoes oxidation reactions with potassium permanganate and chromic acid, leading to the formation of various oxidation products, including 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. []
Compound Description: This compound is designed as a potential antianxiety agent due to its metaclazepam-like properties. Its synthesis involves multiple steps, and it exhibits affinity for central benzodiazepine receptors (CBZRs). []
Compound Description: These compounds are a class of fluorine-containing benzodiazepine derivatives synthesized through the reaction of β-trifluoroacetylketene dialkyl acetals with 1,2-phenylenediamines. These compounds can undergo dehydration to yield the corresponding 3H-benzo[b][l,4]diazepines. []
Compound Description: These fluorine-containing compounds are synthesized by reacting l,l,l,5,5,5-hexafluoro-3-(isobutoxymethylene)-pentane-2,4-dione with various benzene-1,2-diamines. They serve as valuable intermediates in the synthesis of novel N-sulfinylanilines. []
Pyrido[2,3-b][1,4]-diazepinones
Compound Description: These compounds are a class of heterocyclic compounds featuring a diazepine ring fused to a pyridine ring. These compounds are of particular interest in medicinal chemistry due to their potential biological activities. []
Pyrazolo[3,4-b][1,4]diazepinones
Compound Description: These compounds represent a class of heterocyclic compounds characterized by a diazepine ring fused to a pyrazole ring. They have garnered significant attention in medicinal chemistry due to their potential for various biological activities. []
Compound Description: This compound is a potent platelet-activating factor (PAF) antagonist, demonstrating significant in vitro and in vivo activity. Notably, it exhibits higher in vivo potency in a murine lethality model compared to the dihydropyridine PAF antagonist UK-74,505. Moreover, it demonstrates a longer duration of action in conscious dogs compared to UK-74,505, even at a lower dose. []
Compound Description: This compound serves as a key intermediate in the synthesis of a series of novel 1-[(p-substituted)phenyl]-3a-[(o- and p-substituted)-phenyl]-5-chloro-9-methylthio-10,3a-dihydro-[1,2,4]-oxadiazolo[2,3-b][1,4]benzodiazepines. []
Compound Description: This compound is a precursor in the synthesis of various pyrido[1,4-b]diazepine derivatives, which are known to exhibit antiproliferative activity against several human cancer cell lines. [, ]
Compound Description: This imidazo[4,5-b]pyridine derivative exhibits potent cytotoxic activity against various human cancer cell lines in vitro, making it a promising candidate for further anticancer drug development. Its structure has been definitively confirmed through X-ray diffraction analysis. [, ]
Compound Description: This class of compounds represents a novel series of 1,5-benzodiazepine derivatives synthesized from chalcones. They exhibit significant anti-inflammatory activity, particularly those containing electron-withdrawing groups like nitro, chloro, fluoro, and bromo on the phenyl rings. []
N-Phenylindoline-5-sulfonamide Derivatives
Compound Description: These compounds are potent and selective inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2). They have shown promise in preclinical studies for treating obesity and metabolic diseases due to their ability to effectively suppress the elevation of plasma triacylglycerol levels. []
Compound Description: This compound is a selective inhibitor of the slowly activating delayed rectifier potassium current. It is used in pharmacological studies to investigate the effects of delayed repolarization on cardiac electrical restitution and arrhythmia liability. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.